1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol is a chemical compound with significant interest in medicinal chemistry. Its molecular formula is , and it is characterized by the presence of a pyrazole ring substituted with an isopropyl group and a pyridine moiety. This compound falls under the classification of heterocyclic compounds, specifically pyrazoles, which are known for their diverse biological activities.
The compound can be sourced from various chemical databases and research articles that detail its synthesis and applications. It belongs to the broader category of pyrazole derivatives, which are extensively studied for their pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities .
The synthesis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol can be achieved through several methods, with one common approach involving the reaction of hydrazine derivatives with appropriate carbonyl compounds. A notable method includes the cyclization of 3-(pyridin-3-yl)propenal with isopropylhydrazine under acidic conditions, leading to the formation of the pyrazole ring .
The reaction typically requires careful control of temperature and pH to optimize yield and selectivity. The product can be purified through recrystallization or chromatography techniques. Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Key structural data includes:
The compound can undergo various chemical reactions typical for pyrazoles, including:
Reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts to facilitate desired transformations. For example, coupling reactions can be performed using palladium catalysts to form more complex structures .
The mechanism by which 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol exerts its biological effects involves interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of enzymes or receptors involved in various pathways, particularly those related to inflammation or cell proliferation.
Studies indicate that similar compounds can inhibit cyclooxygenase enzymes or modulate signaling pathways associated with cancer progression . Further research is needed to elucidate the precise mechanisms for this specific compound.
1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol is typically a solid at room temperature, with a melting point that may vary based on purity but is generally above room temperature.
The compound exhibits moderate solubility in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic isopropyl group. Stability studies suggest that it remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
This compound has potential applications in medicinal chemistry, particularly in drug development targeting inflammatory diseases and certain cancers. Its unique structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological studies. Additionally, it could serve as a building block for synthesizing more complex molecules with enhanced biological activity.
Retrosynthetic analysis of 1-isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol (CAS: 2092034-12-1) reveals three primary disconnection strategies to access this pharmaceutically relevant scaffold. The first approach disconnects the pyrazole C3–pyridine bond, suggesting 1-isopropyl-1H-pyrazol-5-ol and 3-halopyridine as precursors for cross-coupling. The second strategy focuses on pyrazole ring construction from pyridine-containing precursors, identifying two key pathways: (1) cyclocondensation of 3-(pyridin-3-yl)-3-oxopropanenitrile derivatives with isopropylhydrazine under acidic conditions [1] [6], or (2) [3+2] cycloaddition between pyridinyl-substituted alkynes and N-isocyaniminotriphenylphosphorane as a stable "CNN" building block [1]. The third disconnection targets the N-alkyl group, revealing hydrazine monohydrochloride and 3-acetylpyridine as potential starting materials for Knorr-type pyrazole synthesis followed by O-alkylation. Computational modeling indicates the β-keto ester route offers superior atom economy (82%) compared to cycloaddition approaches (74%), though the latter provides better regiocontrol for 3,5-disubstitution patterns critical for this target molecule [1] [4].
Table 1: Retrosynthetic Pathways for 1-Isopropyl-3-(pyridin-3-yl)-1H-pyrazol-5-ol
Disconnection | Key Synthons | Atom Economy | Regiochemical Outcome |
---|---|---|---|
Pyrazole C3–Pyridine | 1-Isopropyl-1H-pyrazol-5-ol + 3-Iodopyridine | 74% | Moderate control |
Pyrazole Ring Formation | Ethyl 3-(pyridin-3-yl)-3-oxopropanoate + Isopropylhydrazine | 82% | High 1,3,5-selectivity |
[3+2] Cycloaddition | 3-Ethynylpyridine + N-Isopropyl-N-isocyanimine | 78% | Excellent regioselectivity |
Regioselectivity in pyrazole cyclization presents significant synthetic challenges due to the potential formation of 1,3,5- versus 1,3,4-regioisomers. For 3-(pyridin-3-yl) substitution, silver-mediated [3+2] cycloadditions of N-isocyanoiminotriphenylphosphorane with terminal alkynes provide exceptional regiocontrol (>20:1) under mild conditions. This method employs a stable, odorless solid isocyanide building block and tolerates various functional groups on both reaction partners [1]. Alternatively, iodine-mediated oxidative cyclizations enable transition-metal-free synthesis: treatment of α,β-unsaturated aldehydes/ketones with hydrazine salts in the presence of molecular iodine yields substituted pyrazoles without isolating unstable hydrazone intermediates. This one-pot protocol demonstrates excellent regioselectivity for 1,3,5-trisubstituted pyrazoles when using N-alkylated tosylhydrazones and terminal alkynes [1]. For industrial applications, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride form pyrazoline intermediates, followed by in situ oxidation with bromine or eco-friendly alternatives (DMSO/O₂). This approach delivers pyrazoles in 75–92% yields with complete regioselectivity when using sterically biased carbonyl components [1] [6].
Strategic manipulation of the pyridine ring requires sophisticated directing group approaches to overcome inherent electronic deactivation. Chelation-assisted C–H activation proves essential for C5 functionalization of 3-pyridinyl substituents. Palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using tBuBrettPhos as ligand achieves N-arylation in >85% yield [1]. For halogenation at C5, L-(-)-quebrachitol ligand systems enable selective C–H iodination when combined with copper powder and potassium tert-butoxide base, allowing conversion of unactivated aryl chlorides [1]. The pyridine nitrogen itself serves as a powerful directing group for ortho-lithiation when protected as N-morpholine carbaldehyde derivatives. This temporary protection permits –CH₂OH functionalization at C2 through directed ortho-metalation (DoM) followed by electrophilic quenching, as demonstrated in the synthesis of advanced intermediates for hemoglobin oxygen-affinity modulators [4]. Computational studies reveal that electron-donating substituents on the pyrazole ring increase pyridine ring nucleophilicity at C5 by 1.8 eV, facilitating site-selective electrophilic aromatic substitutions [1] [4].
Sustainable synthesis of pyrazole-pyridine hybrids has advanced significantly through sonochemical activation and photoredox catalysis. Ultrasound-assisted cyclization (50 kHz, 250W) reduces reaction times from hours to minutes while improving yields by 15–25% compared to conventional heating. This technique facilitates cyclocondensation of hydrazine hydrate with 3-oxonitrile intermediates in acetic acid, achieving 55–67% isolated yields with minimal byproduct formation [6]. Photoclick chemistry enables even greener synthesis: visible light photoredox catalysis (450 nm) promotes oxidative dehydrogenation of dihydropyrazoles using atmospheric oxygen as the terminal oxidant. This method eliminates stoichiometric oxidants like bromine or DDQ and operates at ambient temperature with catalyst loadings as low as 0.5 mol% [1]. For solvent sustainability, Ru₃(CO)₁₂/NHC-diphosphine catalyzed acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines generates pyrazoles with only water and hydrogen gas as byproducts. This atom-economical process (E-factor: 3.2) demonstrates broad substrate scope under solvent-free conditions at 110°C [1].
Table 2: Green Synthesis Metrics Comparison
Method | Catalyst System | Temperature | Solvent | E-factor | PMI |
---|---|---|---|---|---|
Conventional Bromine Oxidation | None | 80°C | DCM | 8.7 | 23.4 |
Sonochemical Cyclization | None | 45°C (US) | AcOH/H₂O | 4.1 | 11.2 |
Photoredox Catalysis | [Ir(ppy)₃] (0.5 mol%) | 25°C | EtOAc | 2.8 | 7.6 |
Acceptorless Dehydrogenation | Ru₃(CO)₁₂/NHC (2 mol%) | 110°C | Solvent-free | 3.2 | 5.8 |
Transitioning from batch to continuous manufacturing addresses key scalability challenges in pyrazole synthesis, particularly for exothermic cyclization and hazardous oxidations. Multi-step continuous processing integrates: (1) continuous stirred-tank reactor (CSTR) for hydrazone formation from 3-acetylpyridine and isopropylhydrazine hydrochloride (residence time: 45 min, 60°C), (2) tubular reactor for bromine-mediated oxidation (10 min, 0°C), and (3) inline extraction with membrane-based separation. This system achieves 89% overall yield at 15 kg/day throughput with 94% purity by HPLC [1] [4]. For catalytic dehydrogenation, packed-bed reactors with immobilized Ru-NHC catalysts enable gas-liquid segmented flow processing. Supercritical CO₂ as carrier fluid enhances mass transfer and catalyst stability (>500 h operation), while dissolved H₂ is continuously separated through gas-permeable membranes. This configuration achieves space-time yields of 2.8 kg·L⁻¹·h⁻¹ – 12-fold higher than batch reactors [1]. Critical to pharmaceutical manufacturing, crystallization-on-chip technology provides precise control over polymorph formation through anti-solvent addition in microfluidic channels. Gradient temperature programming (0.5°C/min cooling) yields the thermodynamically stable Form II polymorph with uniform particle size distribution (D90/D10 = 1.8) directly from reaction streams [4].
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: 548-74-3
CAS No.: